molecular formula C8H12N2O2 B1312215 ethyl (5S)-5-cyano-L-prolinate CAS No. 435274-88-7

ethyl (5S)-5-cyano-L-prolinate

Cat. No. B1312215
M. Wt: 168.19 g/mol
InChI Key: WGPRYWGHOIXWPQ-BQBZGAKWSA-N
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Description

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Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and catalysts.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and others are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc.


Scientific Research Applications

Thermophysical Properties of Ionic Liquids

Ionic liquids containing amino acid-based anions, including L-prolinate, have been studied for their density, viscosity, and refractive index. The work by Gouveia et al. (2016) highlights the thermophysical properties of mixtures of ionic liquids based on the 1-ethyl-3-methylimidazolium cation and different amino acid anions, including L-prolinate. These properties are critical for applications in green chemistry and industrial processes, where ionic liquids are used as solvents and catalysts due to their negligible vapor pressure and tunable viscosity (Gouveia, Tomé, & Marrucho, 2016).

Organic Synthesis and Catalysis

In the realm of organic synthesis, L-proline and its derivatives, including ethyl (5S)-5-cyano-L-prolinate, serve as catalysts for various reactions. For instance, Venkatanarayana and Dubey (2012) demonstrated the use of L-proline as a catalyst in the Knoevenagel condensation, a key reaction for synthesizing ethyl 2-cyano-3-(1H-indol-3-yl)acrylates and acrylonitriles. Such reactions are fundamental in the synthesis of complex organic molecules with potential pharmaceutical applications (Venkatanarayana & Dubey, 2012).

Enantioselective Synthesis

The enantioselective synthesis of compounds is a critical area in pharmaceutical chemistry, where the spatial arrangement of molecules can affect the efficacy and safety of drugs. Research by Zheng et al. (2012) on the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester showcases the application of ethyl (5S)-5-cyano-L-prolinate in achieving high substrate loading and enantioselectivity in the synthesis of valuable intermediates for drugs like pregabalin (Zheng et al., 2012).

Green Chemistry

The principles of green chemistry emphasize the reduction of hazardous substances and the efficiency of chemical processes. Ethyl (5S)-5-cyano-L-prolinate and related compounds find applications in green chemistry as catalysts and reactants that promote eco-friendly reactions. For example, the work by Ranu et al. (2000) on the construction of bicyclo[2.2.2]octanone systems via microwave-assisted solid phase Michael addition exemplifies the use of ethyl (5S)-5-cyano-L-prolinate in facilitating reactions that are more environmentally benign (Ranu, Guchhait, Ghosh, & Patra, 2000).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, etc.


Future Directions

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properties

IUPAC Name

ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPRYWGHOIXWPQ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457533
Record name Ethyl (5S)-5-cyano-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (5S)-5-cyano-L-prolinate

CAS RN

435274-88-7
Record name Ethyl (5S)-5-cyano-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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